molecular formula C7H12N2 B081406 N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine CAS No. 14745-84-7

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Cat. No.: B081406
CAS No.: 14745-84-7
M. Wt: 124.18 g/mol
InChI Key: BJIDGKXFJLYGNA-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine is an organic compound with the molecular formula C7H12N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine can be achieved through several methods. One common approach involves the reaction of pyrrole with formaldehyde and dimethylamine under acidic conditions. This reaction typically proceeds via a Mannich-type mechanism, where the pyrrole acts as a nucleophile, attacking the electrophilic iminium ion formed from formaldehyde and dimethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Pyrrol-2-yl)methanamine: A similar compound with a primary amine group instead of the dimethylamine group.

    2-[(Dimethylamino)methyl]pyrrole: Another related compound with a similar structure but different substitution pattern.

Uniqueness

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-9(2)6-7-4-3-5-8-7/h3-5,8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIDGKXFJLYGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293829
Record name N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14745-84-7
Record name 14745-84-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 35% aqueous formaldehyde solution (3.2 ml, 40.7 mmol) and dimethylamine hydrochloride (3.44 g, 42.4 mmol) was added to pyrrole (2.72 g, 40.47 mmol) at room temperature with stirring over a 20-minute interval, and the resulting mixture was stirred at room temperature for 2 hours. After stirring, 10% aqueous sodium hydroxide solution (18 ml) was added to the reaction mixture, and the reaction mixture was extracted with dichloromethane. The extract was washed with saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate. After filtration, the solvent was removed in vacuo, and the residue was purified by chromatography on a silica gel column using a mixed solvent of dichloromethane and methanol (10:1) as the eluent to afford 2-(N,N-dimethylaminomethyl)pyrrole (4.55 g, quantitative yield).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 42.5 g (0.52 mole) of dimethylamine hydrochloride in 41 g of 38% formaldehyde (0.525 mole) was added slowly to 36.5 g (0.50 mole) of pyrrole in a 3-neck round-bottomed flask, fitted with a mechanical stirrer, reflux condenser and a dropping funnel at such a rate that the temperature did not exceed 60° C. About 30 to 60 minutes was needed to complete the addition. Stirring was continued for 1.5 hours after the addition was completed. The mixture was allowed to stand overnight. Then it was poured into 100 ml of 25% sodium hydroxide and extracted with 3/×100 ml of ether. The pooled organic layer was washed with 2/×30 ml of brine and dried over anhydrous MgSO4. The solution was filtered and the ether removed under reduced pressure. 50.4 g (69%) of 2-(N,N-dimethylaminomethyl)pyrrole was recovered, (b.p. 88°-100° C. at 19 mm Hg).
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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